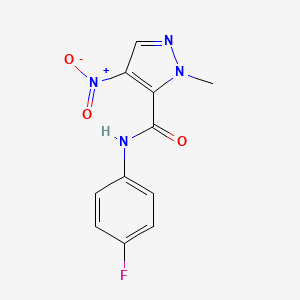
1-(3-CHLOROPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-4,5-DIONE
描述
1-(3-CHLOROPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-4,5-DIONE is a synthetic compound that belongs to the class of indazole derivatives
准备方法
The synthesis of 1-(3-CHLOROPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-4,5-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chlorobenzoyl chloride with 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst, followed by cyclization to form the indazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity of the final product .
化学反应分析
1-(3-CHLOROPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-4,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
科学研究应用
1-(3-CHLOROPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-4,5-DIONE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 1-(3-CHLOROPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-4,5-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
1-(3-CHLOROPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-4,5-DIONE can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine: This compound is structurally similar but contains a piperazine ring instead of an indazole ring.
3-chloromethcathinone: This compound contains a chlorophenyl group and is a synthetic cathinone with stimulant properties.
1-(3-trifluoromethylphenyl)piperazine: Similar to 1-(3-chlorophenyl)piperazine, this compound contains a trifluoromethyl group and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its indazole core, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
1-(3-chlorophenyl)-6,6-dimethyl-7H-indazole-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-15(2)7-12-11(13(19)14(15)20)8-17-18(12)10-5-3-4-9(16)6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFUJGIEWPNMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-BROMOPHENYL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE](/img/structure/B4332921.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4332935.png)
![1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B4332939.png)
![ETHYL 2-[3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE](/img/structure/B4332947.png)

![N-(4-chlorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B4332953.png)

![2-(pyridin-4-yl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B4332978.png)
![4-AMINO-6-(3,4,5-TRIMETHOXYPHENYL)-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE](/img/structure/B4332988.png)
![2,8,8,9A-TETRAMETHYL-6-SULFANYLIDENE-OCTAHYDRO-1H-PYRIMIDO[4,3-C][1,2,4]TRIAZIN-3-ONE](/img/structure/B4332991.png)
![METHYL 2-[3-(2,4-DIMETHOXYPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]BENZOATE](/img/structure/B4332995.png)
![7-BROMO-3-CYANO-1-(2,2-DIMETHYLPROPANOYL)-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE](/img/structure/B4332997.png)
